4-(2-Methylpropoxy)phenol

Overview

Description

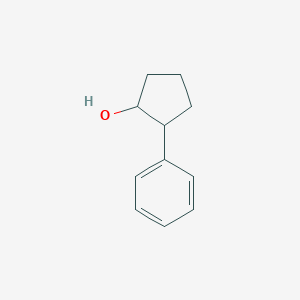

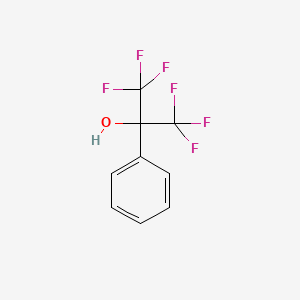

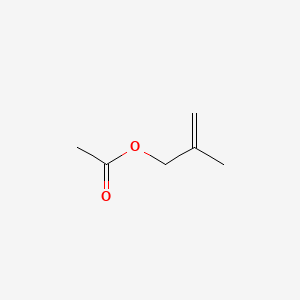

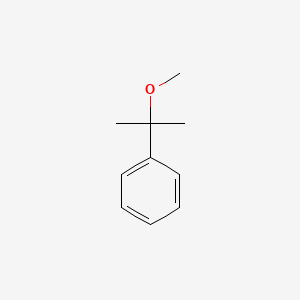

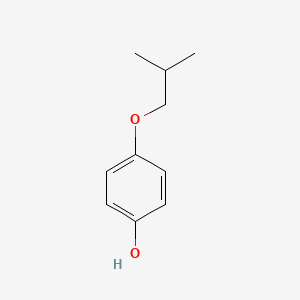

4-(2-Methylpropoxy)phenol is a chemical compound with the molecular formula C10H14O2 . It has a molecular weight of 166.22 and is also known by the IUPAC name 4-isobutoxyphenol . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of this compound consists of an aromatic ring bearing a hydroxyl group and a 2-methylpropoxy group . The InChI code for this compound is 1S/C10H14O2/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,11H,7H2,1-2H3 .Physical And Chemical Properties Analysis

This compound has a melting point of 52-54°C . It has a molecular weight of 166.22 g/mol, a XLogP3 value of 2.8, one hydrogen bond donor count, two hydrogen bond acceptor counts, and three rotatable bond counts . The exact mass and monoisotopic mass of the compound are 166.099379685 g/mol .Scientific Research Applications

Biodegradation of Environmental Pollutants

4-(2-Methylpropoxy)phenol and its homologues, as part of the phenol family, are significant in the biodegradation of environmental pollutants. Studies have shown that phenols, being environmental pollutants discharged through wastewaters from various industries, can be biodegraded by specialized microbes. This biodegradation involves enzymatic potential with enzymes of aromatic catabolic pathways, offering a method to transform these toxic entities into non-toxic substances (Hamitouche, Amrane, Bendjama, & Kaouah, 2010).

Synthesis and Characterization for Biological Applications

The synthesis and characterization of novel ether-based ON donor Schiff bases related to this compound have been explored. These compounds, including variants of phenol, show significant biological activities, such as protecting DNA against hydroxyl free radicals and potential therapeutic applications due to their interaction with DNA. This illustrates the compound's role in medicinal chemistry and its potential in cancer treatment and DNA protection (Shabbir et al., 2016).

Antioxidant and Antiproliferative Effects

Derivatives of phenols, including this compound, have been synthesized and studied for their antioxidative properties. These derivatives exhibit remarkably better antioxidative properties and reduced cytotoxic effects. Additionally, some compounds show dose-dependent antiproliferative effects on human cancer cells, highlighting their potential for experimental cancer treatments (Mastelić et al., 2008).

Anticancer Activity

Research has been conducted on Schiff base compounds synthesized from derivatives of this compound, focusing on their stability and anticancer activity, particularly in inhibiting breast cancer cells. This research underlines the potential application of these compounds in developing anticancer therapies (Sukria et al., 2020).

Anticorrosion Properties

This compound and its derivatives have been studied for their potential as anticorrosion agents. Schiff base compounds derived from phenol have shown significant anticorrosion properties, highlighting their potential application in protecting metals and alloys from corrosion, particularly in harsh chemical environments (Elemike et al., 2019).

Safety and Hazards

The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

4-(2-Methylpropoxy)phenol is a phenolic compound . Phenolic compounds are known to have a wide range of targets due to their diverse structures and properties.

Mode of Action

Phenolic compounds, in general, are known to interact with their targets through various mechanisms, such as antioxidant activity, enzyme inhibition, and receptor binding . They can also induce rapid, uncontrolled growth in plants by mimicking the auxin growth hormone indoleacetic acid .

Biochemical Pathways

Phenolic compounds are secondary metabolites of plants and are synthesized through the shikimate and phenylpropanoid pathways . These pathways lead to the formation of a variety of phenolic compounds, including flavonoids . .

Pharmacokinetics

Phenolic compounds are known to have low oral bioavailability due to extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota .

Result of Action

Phenolic compounds are known to have numerous biological effects, including antioxidant, anti-inflammatory, and anticancer activities .

Biochemical Analysis

Biochemical Properties

4-(2-Methylpropoxy)phenol plays a significant role in biochemical reactions, particularly in the context of its antioxidant properties. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in oxidative stress responses, such as peroxidases and oxidoreductases. The interaction between this compound and these enzymes typically involves the donation of hydrogen atoms, which helps in neutralizing free radicals and reducing oxidative damage .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to enhance the expression of antioxidant genes, thereby boosting the cell’s defense mechanisms against oxidative stress. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, this compound can inhibit the activity of certain enzymes involved in pro-inflammatory pathways, thereby reducing inflammation. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound has been associated with sustained antioxidant effects, although prolonged exposure may also lead to cellular adaptation and changes in sensitivity to oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation. At high doses, this compound can exhibit toxic or adverse effects, including liver damage and disruption of normal metabolic processes. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its antioxidant activity. This compound interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which are involved in its metabolism and detoxification. These interactions can affect metabolic flux and alter the levels of various metabolites, contributing to the overall biochemical effects of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, this compound can be transported across cell membranes by organic anion transporters and can bind to serum albumin in the bloodstream. These interactions influence the localization and accumulation of this compound in different tissues, affecting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals. The localization of this compound in these organelles can enhance its antioxidant effects and modulate various cellular processes, including energy production and protein folding .

Properties

IUPAC Name |

4-(2-methylpropoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCXXKRPGNJTMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326627 | |

| Record name | 4-(2-methylpropoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56069-36-4 | |

| Record name | 4-(2-methylpropoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.